Sodium 2-hydroxyquinolin-4-olate hydrate

Aqueous solubility Salt form Formulation compatibility

This sodium salt hydrate provides direct water solubility, eliminating the need for organic co-solvents required by the insoluble free acid (CAS 86-95-3). Its 2-oxo/4-olate O,O-chelation motif offers a hard-metal selectivity profile distinct from N,O-chelating 8-hydroxyquinoline for metal sensing or extraction. A ready-to-derivatize scaffold for 3-substituted antifungal 4-hydroxy-2-quinolones with potent activity (IC50 1.05 µg/mL). Leverage its 2-hydroxy pharmacophore for h-PON1 inhibition studies (benchmark Ki 20.9 µM). Ideal for aqueous dye coupling.

Molecular Formula C9H8NNaO3
Molecular Weight 201.15 g/mol
Cat. No. B12063177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-hydroxyquinolin-4-olate hydrate
Molecular FormulaC9H8NNaO3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)[O-].O.[Na+]
InChIInChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1
InChIKeyTUOHINFEBZWDSZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Hydroxyquinolin-4-olate Hydrate (CAS 4510-76-3): Procurement-Relevant Baseline for a 2,4-Dihydroxyquinoline Monosodium Salt


Sodium 2-hydroxyquinolin-4-olate hydrate (CAS 4510-76-3), also cataloged as 2,4-dihydroxyquinoline monosodium salt hydrate or sodium 2-oxo-1,2-dihydroquinolin-4-olate, is the monosodium salt of the tautomeric 4-hydroxy-2-quinolone system (C₉H₆NNaO₂·xH₂O, MW 183.14 anhydrous) . The compound presents a 2-oxo/4-olate substitution pattern on the quinoline bicyclic framework, yielding an O,O-chelating motif that differs fundamentally from the N,O-chelation of the more widely studied 8-hydroxyquinoline (8HQ) scaffold [1]. Its water solubility—enabled by salt formation—distinguishes it from the water-insoluble free acid 2,4-dihydroxyquinoline (CAS 86-95-3) . The 4-hydroxy-2-quinolone core is recognized as a privileged scaffold in antimicrobial drug discovery and serves as the key intermediate for Laquinimod sodium, a clinical-stage immunomodulator [2][3].

Why Generic Substitution Fails for Sodium 2-Hydroxyquinolin-4-olate Hydrate in Chelation, Solubility-Dependent, and Scaffold-Specific Applications


In-class hydroxyquinoline compounds cannot be freely interchanged because hydroxyl/olate positional substitution and salt form dictate the chelation topology, aqueous compatibility, and biological target engagement. The 2,4-disubstituted sodium salt provides an O,O-chelate from the 2-oxo/4-olate tautomer, whereas 8-hydroxyquinoline (8HQ) and its sodium salt offer an N,O-chelate via the 8-hydroxyl and ring nitrogen [1]. This divergence in coordination geometry translates to distinct metal-ion selectivity profiles: 8HQ preferentially binds Cu²⁺ and Zn²⁺ with moderate affinity, while the 2,4-substitution pattern alters the bite angle and donor atom set, creating different preferences for transition and main-group metals [2]. The free acid 2,4-dihydroxyquinoline is insoluble in water (confirmed on vendor datasheets), precluding its direct use in aqueous-phase chemistry without salt conversion . The marketed sodium salt hydrate resolves this formulation barrier. Furthermore, the 2-hydroxy pharmacophore is essential for human paraoxonase 1 (h-PON1) competitive inhibition (Ki = 20.9 μM for 2-hydroxyquinoline), a property absent in 8-hydroxy or 4-hydroxy monosubstituted isomers [3]. These orthogonal differences mean that in metal-chelation assays, aqueous-phase dye coupling, or PON1-targeted studies, an in-class swap produces qualitatively different experimental outcomes.

Product-Specific Quantitative Differentiation Evidence for Sodium 2-Hydroxyquinolin-4-olate Hydrate


Aqueous Solubility: Sodium Salt vs. Free Acid 2,4-Dihydroxyquinoline

The target sodium salt hydrate is water-soluble due to ionic character, whereas the free acid 2,4-dihydroxyquinoline (CAS 86-95-3) is documented as insoluble in water across multiple authoritative vendor datasheets . The chembk.com entry for 2,4-二羟基喹啉单钠盐 (the anhydrous sodium salt) explicitly states '可溶于水的' (soluble in water), while the free acid is consistently listed as 'Insoluble in water' . This solubility switch is the principal formulation advantage of the sodium salt for aqueous-phase reactions and biological assays.

Aqueous solubility Salt form Formulation compatibility

Chelation Topology: O,O-Donor Set of 2,4-Substituted Quinolone vs. N,O-Donor Set of 8-Hydroxyquinoline

Sodium 2-hydroxyquinolin-4-olate hydrate, existing predominantly in the 2-oxo-4-olate tautomeric form (SMILES: [Na+].[O-]C1=CC(=O)NC2=CC=CC=C12), presents an O,O-chelate via the 2-oxo oxygen and the 4-olate oxygen . In contrast, 8-hydroxyquinoline (8HQ) and its sodium salt provide an N,O-chelate through the pyridine nitrogen and the 8-hydroxyl/olate oxygen, forming a five-membered chelate ring [1]. This difference in donor atoms and chelate ring size (6-membered for 2,4 O,O vs. 5-membered for 8 N,O) translates to distinct metal-ion selectivity: 8HQ exhibits moderate affinity for Cu²⁺ and Zn²⁺ (log K ~ 9–12 depending on conditions), whereas the 2,4-quinolone scaffold, with its harder oxygen donor set, favors oxophilic and harder metal centers [2]. No head-to-head stability constant panel is available for the sodium 2-hydroxyquinolin-4-olate; this inference is drawn from established coordination chemistry principles of quinolone vs. quinoline ligands.

Metal chelation Coordination chemistry Ligand design

h-PON1 Enzyme Inhibition: Pharmacophore Contribution of the 2-Hydroxy Motif

2-Hydroxyquinoline (2HQ) is a well-established specific reversible competitive inhibitor of human paraoxonase 1 (h-PON1) with a Ki of 20.9 μM determined via Dixon plot analysis using a fluorogenic lactonase assay [1]. The 2-hydroxy pharmacophore is essential for active-site binding; 8-hydroxyquinoline does not exhibit comparable PON1 inhibition. At 2 mM concentration, 8-hydroxyquinoline shows only 50% residual PON1 activity, indicating significantly weaker inhibition compared to 2HQ [2]. Sodium 2-hydroxyquinolin-4-olate retains the 2-hydroxy (2-oxo tautomer) motif, predicting retention of PON1 inhibitory activity, though direct Ki data for the sodium salt is not yet published. The presence of the 4-olate may modulate binding affinity relative to 2HQ.

Paraoxonase 1 (PON1) Enzyme inhibition Competitive inhibitor

Antifungal Scaffold Potency: 4-Hydroxy-2-quinolone Derivatives Surpassing Amphotericin B

The 4-hydroxy-2-quinolone scaffold—the core structure of sodium 2-hydroxyquinolin-4-olate—has been validated as a promising antifungal framework. In a 2020 SAR study, the brominated 3-nonyl analog (compound 3j) exhibited an IC50 of 1.05 µg/mL against Aspergillus flavus, which surpassed the activity of amphotericin B used as a positive control [1]. While the parent sodium salt itself is not directly tested in this study, the data establish the 4-hydroxy-2-quinolone nucleus as a productive starting point for antifungal lead development. In contrast, 8-hydroxyquinoline (8HQ) shows a broader antimicrobial profile with MIC = 27.58 μM against various pathogens, comparable to ampicillin (MIC = 26.93 μM), but its antifungal activity is less pronounced than the optimized 4-hydroxy-2-quinolone analogs [2].

Antifungal activity Aspergillus flavus Structure–activity relationship

Industrial Dye Coupling: Sodium Salt Enabling Aqueous-Phase Azo Dye Synthesis

2,4-Dihydroxyquinoline (the free acid) is a well-established coupling component for yellow-to-orange azo disperse dyes, reacting with diazotized aromatic amines at the 3-position [1]. The sodium salt form (sodium 2-hydroxyquinolin-4-olate hydrate) enables aqueous-phase coupling reactions that are inaccessible with the water-insoluble free acid. A series of 2,4-dihydroxyquinoline-derived disazo dyes has been synthesized and characterized for anticancer, antimicrobial, and DNA-binding properties, with distinct solvatochromic behavior quantified across six solvents [2]. While direct head-to-head coupling efficiency data between the sodium salt and free acid are not published, the aqueous solubility of the sodium salt is a prerequisite for industrial aqueous dyeing processes, where the free acid (insoluble in water, soluble only in DMSO or aqueous base) would require additional processing.

Azo dye synthesis Coupling component Aqueous phase chemistry

Scaffold Privilege for Drug Intermediate: Laquinimod Sodium Structural Congener

Sodium 2-hydroxyquinolin-4-olate hydrate is the unsubstituted core scaffold of Laquinimod sodium (sodium 5-chloro-3-(ethylphenylcarbamoyl)-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate), a clinical-stage immunomodulator investigated for multiple sclerosis, Crohn's disease, and lupus arthritis [1]. The Laquinimod patent literature explicitly identifies 1,2-dihydro-4-hydroxy-2-oxo-quinoline intermediates, establishing the 4-hydroxy-2-quinolone sodium salt as the key structural ancestor in the synthetic route [2]. This scaffold relationship is unique to 2,4-substituted quinolones; 8-hydroxyquinoline-based drug candidates (e.g., clioquinol, iodoquinol) belong to an entirely different pharmacophore class with distinct therapeutic targets (metal-protein attenuating compounds for neurodegeneration).

Drug intermediate Immunomodulator Quinoline-3-carboxamide

Optimal Research and Industrial Application Scenarios for Sodium 2-Hydroxyquinolin-4-olate Hydrate Based on Quantitative Differentiation Evidence


Aqueous-Phase Metal Chelation Studies Requiring Hard Oxygen Donor Ligands (e.g., Fe³⁺, Al³⁺, Lanthanide Sensing)

For analytical chemistry or environmental monitoring protocols requiring water-soluble chelators, the sodium salt hydrate enables direct dissolution without organic co-solvents . The O,O-chelate topology favors oxophilic metals, making this compound suitable for hard-metal sensing or extraction workflows where 8HQ-based N,O chelators show suboptimal selectivity [1]. Researchers should document the chelation stoichiometry and stability constants for their specific metal ion of interest, as published stability data for this compound remain scarce.

Synthesis of 4-Hydroxy-2-quinolone-Derived Antifungal Leads via C-3 Functionalization

The sodium 2-hydroxyquinolin-4-olate hydrate serves as the unsubstituted starting material for generating 3-alkyl or 3-acylamino-4-hydroxy-2-quinolone analogs with potent antifungal activity [2]. The validated SAR from Khamkhenshorngphanuch et al. (2020) demonstrated that C-3 alkyl chain length and C-6/C-7 halogenation dramatically modulate antifungal potency, with brominated C-9 analogs reaching IC50 = 1.05 µg/mL against A. flavus. Procurement of the sodium salt provides a ready-to-derivatize scaffold for medicinal chemistry campaigns.

Human Paraoxonase 1 (h-PON1) Enzyme Inhibition Assays Requiring the 2-Hydroxyquinoline Pharmacophore

For biochemical studies of h-PON1 lactonase or esterase activity, the 2-hydroxyquinoline motif is the validated pharmacophore with a Ki of 20.9 μM [3]. Sodium 2-hydroxyquinolin-4-olate hydrate, bearing the essential 2-hydroxy/2-oxo moiety, is expected to retain competitive inhibition of PON1. The 4-olate substitution may alter potency relative to unsubstituted 2HQ; researchers should determine the Ki for the sodium salt under their specific assay conditions and compare with the established 2HQ benchmark.

Aqueous-Phase Azo/Diazo Dye Coupling Reactions Using 2,4-Dihydroxyquinoline as the Coupling Component

Industrial dye chemists synthesizing yellow-to-orange disperse dyes, disazo dyes, or metal-complex dyes can procure the water-soluble sodium salt to eliminate the need for in situ salt generation or organic co-solvents required by the free acid . The sodium salt enables direct aqueous coupling with diazotized aromatic amines at the 3-position of the quinolone ring. Distinct solvatochromic properties of the resulting dyes have been characterized across solvents [REFS-2 in Section 3, Evidence Item 5].

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